Dicyclohexylphenylphosphine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

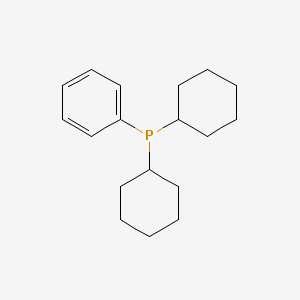

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

dicyclohexyl(phenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1,4-5,10-11,17-18H,2-3,6-9,12-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPLLTGLLUHLIHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073372 | |

| Record name | Phosphine, dicyclohexylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6476-37-5 | |

| Record name | Dicyclohexylphenylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6476-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicyclohexylphenylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006476375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine, dicyclohexylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicyclohexylphenylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dicyclohexylphenylphosphine: A Technical Guide for Advanced Catalysis

This guide provides an in-depth exploration of Dicyclohexylphenylphosphine (DCPP), a monodentate phosphine ligand pivotal to modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core properties of DCPP, its mechanistic role in catalysis, and practical guidance for its application.

Introduction: The Strategic Importance of this compound in Catalysis

This compound, a white to off-white crystalline solid, has carved a significant niche in the landscape of transition metal-catalyzed cross-coupling reactions.[1] Its efficacy stems from a unique combination of steric and electronic properties. The two bulky cyclohexyl groups provide significant steric hindrance, while the phosphorus atom, influenced by both the cyclohexyl and phenyl groups, acts as a strong electron donor.[1] This combination imparts high activity and stability to metal catalysts, particularly palladium complexes, facilitating the synthesis of complex molecular architectures.[1]

Phosphine ligands are fundamental to homogeneous catalysis, modulating the electronic and steric environment of the metal center.[2] The tunability of these ligands allows for the fine-tuning of catalyst performance for specific chemical transformations.[2] DCPP, with its distinct characteristics, has proven to be a versatile and powerful tool in the synthetic chemist's arsenal.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its proper handling, storage, and application in experimental setups.

Physical and Chemical Data

The key physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | Phenylphosphinodicyclohexane, Dicyclohexyphenylphosphine | [1][3] |

| CAS Number | 6476-37-5 | [1][3][4][5] |

| Molecular Formula | C₁₈H₂₇P | [1][3] |

| Molecular Weight | 274.38 g/mol | [1][3][4][5] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 60-61 °C (lit.) | [1][4] |

| Boiling Point | 391.8±11.0 °C (Predicted) | [1] |

| Solubility | Insoluble in water | [1] |

| Sensitivity | Air sensitive | [1] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for verifying the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show complex multiplets in the aliphatic region corresponding to the cyclohexyl protons and signals in the aromatic region for the phenyl protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the cyclohexyl and phenyl groups.

-

³¹P NMR: The phosphorus-31 NMR spectrum is particularly informative for phosphine ligands and will show a characteristic chemical shift for DCPP.[6]

-

-

Infrared (IR) Spectroscopy: The IR spectrum of DCPP will exhibit characteristic absorption bands for C-H stretching and bending vibrations of the cyclohexyl and phenyl groups, as well as vibrations associated with the P-C bonds.[7]

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of this compound.

-

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information to IR spectroscopy.[7]

The Role of this compound in Catalysis

The utility of this compound is most pronounced in palladium-catalyzed cross-coupling reactions. Its structural and electronic features directly influence the key steps of the catalytic cycle: oxidative addition, transmetalation (in the case of Suzuki, etc.), and reductive elimination.

Mechanism of Action in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, a powerful method for forming C-N bonds, serves as an excellent example of DCPP's role in catalysis.[8][9] The sterically demanding and electron-rich nature of DCPP facilitates the crucial steps of the catalytic cycle.[1][2]

Below is a generalized catalytic cycle for the Buchwald-Hartwig amination, illustrating the pivotal role of the phosphine ligand.

Caption: Figure 1: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.

The bulky cyclohexyl groups of DCPP promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly reactive towards oxidative addition.[9] The electron-donating nature of the ligand increases the electron density on the palladium center, which also facilitates the oxidative addition step and the final reductive elimination to release the product.[2]

Scope of Applications in Cross-Coupling Reactions

This compound is a versatile ligand suitable for a variety of cross-coupling reactions, including:

-

C-H Bond Activation Reactions

-

Mitsunobu Reaction

The choice of ligand is critical for the success of these reactions, and DCPP often provides a good balance of reactivity and stability.

Experimental Protocol: Palladium-Catalyzed Amination of an Aryl Bromide

This section provides a representative, step-by-step methodology for a Buchwald-Hartwig amination reaction using this compound. This protocol is intended as a starting point and may require optimization for specific substrates.

Materials and Reagents

-

Aryl bromide (1.0 mmol)

-

Amine (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

This compound (0.04 mmol, 4 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 mmol)

-

Anhydrous toluene (5 mL)

-

Inert atmosphere (Argon or Nitrogen)

-

Schlenk flask or sealed reaction vial

-

Standard laboratory glassware and magnetic stirrer

Reaction Setup and Execution

Caption: Figure 2: Experimental Workflow for a Buchwald-Hartwig Amination.

Self-Validating System and Causality

-

Inert Atmosphere: this compound and the active Pd(0) catalyst are sensitive to air.[1] Performing the reaction under an inert atmosphere is crucial to prevent oxidation and deactivation of the catalyst.

-

Anhydrous Solvent: The use of an anhydrous solvent is important as water can react with the strong base (NaOtBu) and potentially interfere with the catalytic cycle.

-

Ligand-to-Metal Ratio: A ligand-to-metal ratio of 2:1 is commonly employed to ensure the formation of the active catalytic species and to stabilize the palladium center.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine in the catalytic cycle, allowing for the formation of the palladium-amido complex.

-

Monitoring: Regular monitoring of the reaction by techniques like TLC or GC-MS is essential to determine the reaction endpoint and to avoid the formation of byproducts due to prolonged heating.

Safety and Handling

This compound requires careful handling due to its potential hazards.

Hazard Identification

-

May cause respiratory irritation (H335)[13]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[13][14]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing.[13] Avoid formation of dust and aerosols.[12] Keep away from heat, sparks, and open flames.[13]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere.[1] Recommended storage temperature is 2-8°C.[1]

Conclusion

This compound is a highly effective and versatile phosphine ligand with broad applications in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its unique combination of steric bulk and electron-donating properties contributes to the high activity and stability of the resulting metal catalysts. A thorough understanding of its properties, mechanistic role, and proper handling procedures is essential for its successful application in research and development.

References

- 1. This compound | 6476-37-5 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. 95%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound 95 6476-37-5 [sigmaaldrich.com]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound | C18H27P | CID 80970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. research.rug.nl [research.rug.nl]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. chemicalbook.com [chemicalbook.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. gelest.com [gelest.com]

An In-Depth Technical Guide to the Synthesis and Characterization of Dicyclohexylphenylphosphine

Foreword: The Enduring Relevance of Bulky, Electron-Rich Phosphine Ligands in Modern Catalysis

In the landscape of contemporary organic synthesis, the development of highly efficient and selective catalytic systems remains a paramount objective. Among the myriad of tools available to the synthetic chemist, phosphine ligands have established themselves as a cornerstone of transition metal catalysis. Their remarkable utility stems from the tunable steric and electronic properties of the phosphorus center, which profoundly influence the reactivity and selectivity of the metallic catalyst. Dicyclohexylphenylphosphine, a member of the bulky, electron-rich phosphine ligand family, exemplifies these desirable characteristics. Its unique architecture, featuring two sterically demanding cyclohexyl groups and an electronically influential phenyl group, imparts exceptional catalytic activity in a range of cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development.

Synthesis of this compound: A Practical Approach via Grignard Reaction

The synthesis of this compound is most commonly and efficiently achieved through the reaction of a Grignard reagent with a suitable phosphorus halide precursor. This method offers a straightforward and scalable route to this valuable ligand.

Underlying Principles of the Grignard-Based Synthesis

The core of this synthetic strategy lies in the nucleophilic character of the Grignard reagent, in this case, cyclohexylmagnesium halide. This organometallic species readily attacks the electrophilic phosphorus center of dichlorophenylphosphine, leading to the sequential displacement of the chloride leaving groups. The stoichiometry of the Grignard reagent is a critical parameter to control, as an excess can lead to the formation of undesired byproducts. The reaction is typically performed in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), to ensure the stability and reactivity of the Grignard reagent.

Experimental Protocol: A Step-by-Step Guide

The following protocol details a representative synthesis of this compound. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the phosphine product.

Materials and Reagents:

-

Magnesium turnings

-

Cyclohexyl chloride

-

Dichlorophenylphosphine

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (crystal, as initiator)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Hexane

-

Standard Schlenk line and glassware

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (2.1 equivalents). A single crystal of iodine is added to initiate the reaction. A solution of cyclohexyl chloride (2.0 equivalents) in anhydrous THF is added dropwise via the dropping funnel. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, which is evidenced by the disappearance of the magnesium and the formation of a cloudy grey solution. The mixture is then refluxed for 2 hours to ensure complete formation of cyclohexylmagnesium chloride.

-

Phosphine Synthesis: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of dichlorophenylphosphine (1.0 equivalent) in anhydrous THF is added dropwise to the stirred Grignard solution. The reaction is highly exothermic and the addition rate should be carefully controlled to maintain the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with hexane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by vacuum distillation or recrystallization from a suitable solvent such as methanol to afford the product as a white solid.[1]

Diagram of the Synthesis Workflow:

References

A Technical Guide to Dicyclohexylphenylphosphine: Properties, Applications, and Protocols for the Modern Researcher

Introduction

In the landscape of modern synthetic chemistry, the development of robust and efficient catalytic systems is paramount for advancing drug discovery, materials science, and fine chemical production. At the heart of many of these systems are phosphine ligands, which modulate the reactivity and stability of transition metal catalysts. Dicyclohexylphenylphosphine (Cy₂PPh), a monodentate phosphine ligand, has emerged as a particularly powerful tool. Characterized by its unique combination of steric bulk and electron-richness, it provides catalysts with high activity and stability, enabling challenging chemical transformations. This guide offers an in-depth technical overview of this compound, from its fundamental physicochemical properties to its application in key catalytic reactions, synthesis protocols, and safety considerations, designed for the practicing researcher and drug development professional.

Part 1: Core Physicochemical Properties and Structural Rationale

The efficacy of this compound as a ligand is a direct consequence of its molecular structure. The presence of two bulky cyclohexyl groups provides significant steric hindrance around the phosphorus atom, while the combination of the alkyl cyclohexyl groups and the aromatic phenyl ring makes it a strong electron-donating ligand.[1] This balance of steric and electronic properties is crucial for its performance in catalysis.[1]

Table 1: Key Properties and Identifiers of this compound

| Property | Value | Source(s) |

| CAS Number | 6476-37-5 | [2][3] |

| Molecular Formula | C₁₈H₂₇P | [3][4] |

| Molecular Weight | 274.38 g/mol | [2][3][4] |

| Appearance | White to off-white crystalline powder/solid | [2] |

| Melting Point | 60-61 °C | [2] |

| Solubility | Insoluble in water; slightly soluble in chloroform, DMSO | [5] |

The steric bulk is critical for promoting the reductive elimination step in many catalytic cycles, which is often the product-forming step. Simultaneously, its strong σ-donating character enhances the rate of oxidative addition, particularly with less reactive substrates like aryl chlorides, thereby increasing the overall efficiency of the catalyst.[1]

Part 2: The Central Role in Homogeneous Catalysis

This compound is a ligand of choice for a multitude of palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C, C-N, and C-O bond formation. Its ability to stabilize the palladium center and facilitate the key mechanistic steps of oxidative addition and reductive elimination makes it indispensable for synthesizing complex molecules.[1]

Figure 1: Generalized catalytic cycle for a Palladium-catalyzed cross-coupling reaction.

Key Applications in Cross-Coupling Reactions:

The utility of this compound extends across a broad spectrum of named reactions critical to synthetic chemists.

-

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds, essential for the synthesis of pharmaceuticals and organic materials. The steric bulk of Cy₂PPh facilitates the final C-N reductive elimination.

-

Suzuki-Miyaura Coupling: A robust method for forming carbon-carbon bonds between organoboron compounds and halides. The electron-rich nature of the ligand promotes the initial oxidative addition of the halide to the palladium center.

-

Heck Reaction: Used to form substituted alkenes, this reaction benefits from the stability that Cy₂PPh imparts to the palladium catalyst throughout the cycle.

-

Other Couplings: this compound is also a highly effective ligand in Sonogashira, Stille, Negishi, and Hiyama couplings, demonstrating its remarkable versatility.

Beyond palladium, chloro(this compound)gold(I) complexes have shown promise in catalyzing Heck-type reactions, offering complementary reactivity and regioselectivity compared to traditional palladium systems.[6]

Part 3: Synthesis and Safe Handling

While commercially available, understanding the synthesis of this compound provides valuable insight into its chemistry. A common laboratory-scale approach involves a C-P bond-forming cross-coupling reaction.

Experimental Protocol: Synthesis via C–P Cross-Coupling [7]

This protocol describes the synthesis of aryl(dicyclohexyl)phosphines from a haloarene and dicyclohexylphosphine using a heterogeneous catalyst in an aqueous medium.

-

Catalyst Preparation: An amphiphilic resin-supported palladium complex is prepared according to literature methods to serve as a recyclable, water-tolerant catalyst.

-

Reaction Setup: In a reaction vessel purged with an inert gas (e.g., argon), add the haloarene (1.0 mmol), dicyclohexylphosphine (1.2 mmol), a base such as potassium carbonate (2.0 mmol), and the resin-supported palladium catalyst (1 mol% Pd).

-

Solvent Addition: Add degassed water to the vessel. The use of water as a solvent is a key feature of this greener chemistry approach.

-

Reaction Execution: Seal the vessel and heat the mixture with vigorous stirring for the required time (typically several hours), monitoring progress by TLC or GC-MS.

-

Workup and Purification: After cooling, filter the reaction mixture to recover the catalyst resin. Extract the aqueous filtrate with an organic solvent (e.g., toluene). The combined organic extracts are then dried, concentrated, and purified by silica gel flash chromatography to yield the final product.

Figure 2: Workflow for the synthesis of this compound.

Safety, Handling, and Storage

Proper handling of this compound is crucial for laboratory safety. It is an air-sensitive solid and requires careful storage and manipulation to prevent oxidation.

Table 2: GHS Hazard Information

| Hazard Class | Statement | Source(s) |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [2] |

| Skin Irritation (Category 2) | H315: Causes skin irritation | [8] |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | [8] |

-

Precautions for Safe Handling:

-

Always handle this compound in a well-ventilated area, preferably under a chemical fume hood.[8][9]

-

Use an inert atmosphere (e.g., argon or nitrogen) for transfers and reactions to prevent oxidation.

-

Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses with side-shields, and a lab coat.[2][8][9]

-

Avoid formation of dust and take measures to prevent the build-up of electrostatic charge.[8][9]

-

-

Storage Conditions:

-

Store in a cool, dry place away from heat and sources of ignition.[8]

-

Keep the container tightly sealed and store under an inert gas.

-

It should be noted that the related precursor, dicyclohexylphosphine, is pyrophoric and may ignite spontaneously in air, warranting extreme caution if it is being handled.[10][11]

-

Part 4: Emerging Applications and Future Outlook

While its reputation is built on palladium catalysis, the utility of the this compound scaffold is expanding. The corresponding phosphine oxide, dicyclohexyl(phenyl)phosphine oxide (DCPPO), has been utilized in materials science to synthesize novel manganese(II) bromide scintillators for high-resolution X-ray imaging.[12] This application leverages the bulky cyclohexyl groups to create specific photophysical properties in the final material, demonstrating the versatility of the core structure beyond traditional catalysis.[12] Furthermore, research into related, more elaborate indolylphosphine ligands, which can be synthesized from dicyclohexylchlorophosphine, continues to push the boundaries of cross-coupling reactions, enabling the use of more challenging and readily available substrates.[13]

Conclusion

This compound is a cornerstone ligand in the toolbox of the modern synthetic chemist. Its expertly balanced steric and electronic profile provides unparalleled performance in a wide array of transition metal-catalyzed reactions, most notably palladium-catalyzed cross-couplings. By understanding its fundamental properties, synthesis, and safe handling procedures, researchers in drug development and materials science can fully harness its potential to construct complex molecules with greater efficiency and precision. As new applications for its structural motif continue to be discovered, the importance of this compound in advancing chemical science is set to endure.

References

- 1. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. This compound 95 6476-37-5 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. gelest.com [gelest.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Structure and Bonding of Dicyclohexylphenylphosphine: From Molecular Architecture to Catalytic Function

Introduction

Dicyclohexylphenylphosphine, often abbreviated as Cy₂PPh, is a tertiary phosphine that has carved a significant niche in the landscape of modern synthetic chemistry. As a ligand in transition metal catalysis, its unique combination of steric and electronic properties enables challenging chemical transformations with high efficiency and selectivity. This guide provides a detailed exploration of the fundamental structure and bonding of this compound, elucidating how its molecular architecture directly translates to its powerful performance in catalytic applications, particularly in the formation of carbon-carbon and carbon-heteroatom bonds crucial for pharmaceutical and materials science.[1] Understanding these core principles is paramount for rational catalyst design and process optimization.

Molecular Architecture and Stereoelectronic Profile

The efficacy of this compound as a ligand is not accidental; it is a direct consequence of the deliberate arrangement of its constituent groups around a central phosphorus atom. The molecule consists of a phosphorus atom bonded to two bulky, saturated cyclohexyl rings and one planar, aromatic phenyl ring.

Core Geometry and Bonding

The central phosphorus atom in this compound is sp³-hybridized, resulting in a trigonal pyramidal geometry. This arrangement places the three organic substituents at the base of the pyramid and the phosphorus lone pair of electrons at the apex. This lone pair is fundamental to its function, acting as a potent Lewis base that donates electron density to a transition metal center, forming a coordinate covalent bond.

The key to its utility lies in the distinct nature of its substituents:

-

Cyclohexyl Groups: These aliphatic rings are sterically demanding and are strong σ-electron donors. Their presence significantly increases the electron density on the phosphorus atom, enhancing its Lewis basicity.[1]

-

Phenyl Group: The phenyl ring contributes to the overall electronic profile and provides a site for potential functionalization, although its primary influence in the parent molecule is often considered in concert with the cyclohexyl groups.

The combination of two bulky, electron-donating cyclohexyl groups with a phenyl group creates a ligand that is both sterically imposing and highly electron-rich.[1]

Diagram: Molecular Structure of this compound

Caption: 2D representation of this compound's structure.

Quantifying Steric Hindrance: The Tolman Cone Angle

The concept of the ligand cone angle (θ), first introduced by Chadwick A. Tolman, provides a quantitative measure of the steric bulk of a phosphine ligand.[2] It is defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the ligand's outermost atoms.[2] For this compound, the two large cyclohexyl groups are the dominant contributors to its steric profile. This substantial bulk is not a liability but a critical design feature. A large cone angle influences the coordination number of the metal center, often favoring lower coordination numbers that create a vacant site necessary for substrate binding during a catalytic cycle. Furthermore, this steric pressure can accelerate the rate-limiting reductive elimination step in many cross-coupling reactions, thereby increasing catalyst turnover.

Caption: Step-by-step workflow for the synthesis of Cy₂PPh.

Safety and Handling

This compound is air-sensitive and can be slowly oxidized to the corresponding phosphine oxide. [1]Therefore, it should be handled and stored under an inert atmosphere (e.g., nitrogen or argon). [3]It is classified as an irritant and harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

Application in Catalysis: The Structure-Function Paradigm

The true value of this compound is realized in its application as a ligand in homogeneous catalysis. Its unique stereoelectronic properties directly address common challenges in catalytic cycles, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. [1]

-

Promoting Oxidative Addition: The high electron-donating ability of the ligand enriches the metal center (e.g., Palladium(0)), making it more nucleophilic and facilitating the often rate-determining oxidative addition of an aryl halide.

-

Accelerating Reductive Elimination: The significant steric bulk of the cyclohexyl groups creates crowding in the coordination sphere of the metal. This steric pressure promotes the final, product-forming reductive elimination step, releasing the desired molecule and regenerating the active catalyst.

-

Stabilizing the Catalyst: The bulky nature of the ligand helps to prevent catalyst decomposition pathways such as the formation of inactive palladium black, leading to longer catalyst lifetimes and higher overall yields.

Diagram: Simplified Suzuki-Miyaura Catalytic Cycle

Caption: Role of Cy₂PPh (L) in key steps of the Suzuki-Miyaura cycle.

Conclusion

This compound is a testament to the power of rational ligand design in catalysis. Its structure is not merely a collection of atoms but a carefully balanced architecture of steric and electronic features. The two bulky, electron-donating cyclohexyl groups provide the steric impetus and Lewis basicity required to drive catalytic cycles efficiently, while the overall framework provides stability to the active metal center. For researchers in drug discovery and process development, a thorough understanding of this interplay between the structure of this compound and its catalytic function is essential for tackling complex synthetic challenges and innovating the next generation of chemical transformations.

References

Dicyclohexylphenylphosphine: A Comprehensive Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

Dicyclohexylphenylphosphine (DCyPP), a tertiary phosphine ligand, has carved a significant niche in modern synthetic chemistry, particularly as a supporting ligand in transition-metal-catalyzed cross-coupling reactions. Its unique combination of steric bulk from the two cyclohexyl groups and the electronic properties conferred by the phenyl ring makes it a valuable tool in reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. The performance of catalysts incorporating DCyPP is intrinsically linked to its behavior in solution, specifically its solubility and stability under various reaction conditions. A thorough understanding of these parameters is paramount for reaction optimization, reproducibility, and scale-up.

This in-depth technical guide provides a comprehensive overview of the solubility and stability of this compound. Eschewing a rigid template, this document is structured to deliver practical, field-proven insights and methodologies. We will delve into the theoretical underpinnings of its solubility and stability, present what data is publicly available, and, most critically, provide detailed, self-validating experimental protocols for researchers to determine these crucial parameters under their specific laboratory conditions.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline solid with a melting point in the range of 57-61 °C. It is known to be sensitive to air and should be stored in a cool, dark place under an inert atmosphere to prevent oxidation.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₇P | [1] |

| Molecular Weight | 274.38 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 57-61 °C | |

| Air Sensitivity | Air sensitive | |

| Water Solubility | Insoluble |

Solubility of this compound

Causality Behind Solubility: "Like Dissolves Like"

The principle of "like dissolves like" governs the solubility of this compound. As a non-polar molecule, it is expected to exhibit higher solubility in non-polar organic solvents. The large, non-polar cyclohexyl and phenyl groups dominate the molecular structure, leading to its insolubility in polar solvents like water.

Experimental Protocol: Gravimetric Determination of Solubility

The gravimetric method is a robust and straightforward technique to quantitatively determine the solubility of a solid in a liquid. It relies on the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the remaining solid.

Methodology:

-

Preparation of Saturated Solution:

-

To a known volume of the desired solvent (e.g., 10 mL of THF, toluene, or dichloromethane) in a sealed vial, add an excess of this compound.

-

Stir the suspension at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated. The presence of undissolved solid is crucial.

-

-

Sample Collection:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a precise volume of the clear supernatant (e.g., 5 mL) using a volumetric pipette, ensuring no solid particles are transferred.

-

-

Solvent Evaporation and Weighing:

-

Transfer the aliquot of the saturated solution to a pre-weighed, dry evaporating dish.

-

Gently evaporate the solvent in a fume hood or under a stream of inert gas. For higher boiling point solvents, a rotary evaporator can be used.

-

Once the solvent is removed, dry the evaporating dish containing the solid residue in a vacuum oven at a temperature below the melting point of this compound (e.g., 40 °C) until a constant weight is achieved.

-

Weigh the evaporating dish with the dry solid.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the evaporating dish from the final weight.

-

Express the solubility in grams per 100 mL of solvent ( g/100 mL).

-

dot graph TD { A[Start: Excess DCyPP in Solvent] --> B{Stir at Constant Temperature for 24h}; B --> C[Allow Solid to Settle]; C --> D[Withdraw Known Volume of Supernatant]; D --> E[Transfer to Pre-weighed Evaporating Dish]; E --> F{Evaporate Solvent}; F --> G[Dry Residue to Constant Weight]; G --> H[Weigh Dish with Residue]; H --> I[Calculate Solubility (g/100mL)]; I --> J[End];

}

Caption: Gravimetric solubility determination workflow.

Stability of this compound

The stability of this compound is a critical consideration for its storage, handling, and use in catalytic reactions. The primary degradation pathway for phosphine ligands is oxidation to the corresponding phosphine oxide. This process can be influenced by factors such as temperature, exposure to air (oxygen), and the presence of other reactive species.

Oxidative Stability

Tertiary phosphines are susceptible to oxidation by atmospheric oxygen. The lone pair of electrons on the phosphorus atom is readily attacked by electrophiles, including oxygen. The oxidation product of this compound is this compound oxide.

Mechanism of Oxidation: The oxidation of phosphines in the presence of oxygen is generally considered to proceed through a radical chain mechanism. This involves the initiation by light or a radical initiator, followed by propagation steps where the phosphine radical cation reacts with oxygen to form a peroxy radical, which then abstracts a phosphorus atom from another phosphine molecule to generate the phosphine oxide and a new phosphine radical cation.

dot graph TD { A[DCyPP] -- O₂ --> B[DCyPP Radical Cation]; B -- O₂ --> C[Peroxy Radical Intermediate]; C -- DCyPP --> D[DCyPP Oxide] C --> E[Regenerated DCyPP Radical Cation]; E --> B;

}

Caption: Simplified phosphine oxidation pathway.

Experimental Protocol: Monitoring Oxidative Stability by ³¹P NMR Spectroscopy

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful and direct method for monitoring the oxidation of phosphine ligands. The chemical shift of the phosphorus nucleus is highly sensitive to its oxidation state. This compound exhibits a characteristic ³¹P NMR signal at approximately -6.2 ppm, while its corresponding oxide appears significantly downfield at around 45.95 ppm.[2] This large separation in chemical shifts allows for clear and quantitative monitoring of the oxidation process.

Methodology:

-

Sample Preparation:

-

Under an inert atmosphere (e.g., in a glovebox), prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube at a known concentration (e.g., 0.1 M).

-

Seal the NMR tube with a septum.

-

-

Initial Spectrum (t=0):

-

Acquire an initial ³¹P NMR spectrum to confirm the purity of the starting material and to establish the initial concentration.

-

-

Initiation of Oxidation:

-

Remove the NMR tube from the spectrometer.

-

Introduce a controlled amount of air or oxygen into the NMR tube. This can be done by briefly removing and replacing the septum or by using a syringe to inject a known volume of air.

-

-

Time-Course Monitoring:

-

Acquire ³¹P NMR spectra at regular time intervals (e.g., every 30 minutes or as needed depending on the rate of oxidation).

-

-

Data Analysis:

-

Integrate the signals corresponding to this compound and this compound oxide in each spectrum.

-

Calculate the percentage of remaining this compound and the percentage of this compound oxide formed over time.

-

Plot the concentration of this compound as a function of time to determine the rate of oxidation.

-

dot graph TD { A[Prepare DCyPP Solution in NMR Tube] --> B[Acquire Initial ³¹P NMR Spectrum (t=0)]; B --> C{Introduce Air/Oxygen}; C --> D[Acquire ³¹P NMR Spectra at Time Intervals]; D --> E{Integrate Signals of DCyPP and DCyPP Oxide}; E --> F[Calculate % Conversion]; F --> G[Plot Concentration vs. Time]; G --> H[Determine Oxidation Rate];

}

Caption: ³¹P NMR workflow for oxidative stability.

Thermal Stability

The thermal stability of this compound is another important parameter, especially for reactions conducted at elevated temperatures. Thermal decomposition can lead to catalyst deactivation and the formation of undesirable byproducts.

Experimental Protocol: Thermal Stability Assessment by TGA/DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to assess the thermal stability of a compound. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.

Methodology for TGA of an Air-Sensitive Compound:

-

Instrument Preparation:

-

Ensure the TGA instrument is clean and calibrated.

-

For air-sensitive samples, it is crucial to perform the analysis in an inert atmosphere. Purge the TGA furnace and balance with a high-purity inert gas (e.g., nitrogen or argon) for a sufficient time to remove any residual oxygen. For highly sensitive materials, loading the sample inside a glovebox is recommended.

-

-

Sample Preparation:

-

In an inert atmosphere (glovebox), accurately weigh a small amount of this compound (typically 5-10 mg) into a TGA pan.

-

-

TGA Analysis:

-

Place the pan in the TGA instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., from room temperature to 500 °C) under a continuous flow of inert gas.

-

-

Data Analysis:

-

The TGA thermogram will show the percentage of weight loss as a function of temperature. The onset temperature of decomposition is a key indicator of thermal stability.

-

Methodology for DSC:

-

Sample Preparation:

-

In an inert atmosphere, hermetically seal a small, accurately weighed sample of this compound (typically 2-5 mg) in an aluminum DSC pan. An empty, hermetically sealed pan should be used as a reference.

-

-

DSC Analysis:

-

Place the sample and reference pans in the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert gas flow.

-

-

Data Analysis:

-

The DSC thermogram will show the heat flow as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) can be identified and quantified.

-

dot graph TD { A[Start: Prepare DCyPP Sample in Inert Atmosphere] --> B{Load Sample into TGA/DSC}; B --> C[Heat Sample at a Constant Rate under Inert Gas]; C --> D{Record Mass Change (TGA) and Heat Flow (DSC)}; D --> E[Analyze Thermograms]; E --> F[Determine Onset of Decomposition (TGA) and Thermal Events (DSC)]; F --> G[End];

}

Caption: TGA/DSC workflow for thermal stability.

Conclusion

This compound is a valuable ligand in catalysis, and a comprehensive understanding of its solubility and stability is essential for its effective application. This guide has provided an overview of these properties, emphasizing the underlying chemical principles. While specific quantitative data in the literature is sparse, the detailed, field-proven experimental protocols provided herein empower researchers to determine the solubility and stability of this compound under their specific experimental conditions. By employing these methodologies, scientists can ensure the reliability and reproducibility of their synthetic endeavors, ultimately accelerating the pace of discovery and development in the chemical and pharmaceutical sciences.

References

The Strategic Deployment of Steric Hindrance: A Technical Guide to the Dicyclohexylphenylphosphine Ligand

Introduction: Beyond Mere Bulk - Steric Effects as a Design Element in Catalysis

In the intricate world of transition metal catalysis, the role of ancillary ligands extends far beyond simply solubilizing and stabilizing the metallic center. For researchers, scientists, and drug development professionals, the rational selection of a ligand is a critical determinant of catalytic activity, selectivity, and overall reaction efficiency. The properties of the catalyst are profoundly influenced by the steric and electronic characteristics of its phosphine ligands.[1] While electronic effects modulate the reactivity of the metal center, steric hindrance—the physical bulk of the ligand—is a powerful tool for sculpting the coordination sphere of the metal, thereby dictating substrate accessibility, influencing coordination numbers, and promoting key bond-forming or bond-breaking steps within a catalytic cycle.[2] This guide provides an in-depth technical examination of dicyclohexylphenylphosphine (PCy₂Ph), a ligand where the strategic interplay of bulky aliphatic and aromatic substituents creates a unique steric and electronic profile, rendering it highly effective in a range of challenging cross-coupling reactions.

Quantifying Steric Hindrance: The Tolman Cone Angle

To move beyond qualitative descriptions of "bulk," a quantitative metric is essential. The most widely adopted parameter for quantifying the steric demand of a phosphine ligand is the Tolman cone angle (θ).[3] This angle is defined as the apex angle of a cone, with the metal center at the vertex (at a standardized M-P bond distance of 2.28 Å), that encompasses the van der Waals radii of the ligand's substituents.[3] A larger cone angle signifies greater steric bulk around the phosphorus atom.

Caption: Conceptual representation of the Tolman Cone Angle (θ).

| Ligand | Tolman Cone Angle (θ) | Key Steric Features |

| Triphenylphosphine (PPh₃) | 145° | Moderately bulky, propeller-like conformation |

| Tricyclohexylphosphine (PCy₃) | 170° | Very bulky, robust alkyl phosphine |

| This compound (PCy₂Ph) | ~172° (estimated) | Very bulky, with mixed alkyl/aryl character |

| Tri-tert-butylphosphine (P(t-Bu)₃) | 182° | Extremely bulky, electron-rich |

Table 1: Comparison of Tolman cone angles for common phosphine ligands.

The Dual Nature of this compound: Steric and Electronic Profile

The catalytic efficacy of PCy₂Ph arises from a synergistic combination of its steric and electronic properties:

-

Dominant Steric Hindrance: The two bulky cyclohexyl groups create a sterically demanding environment around the metal center. This bulk is crucial for promoting the reductive elimination step in many cross-coupling reactions, which is often the product-forming step.[4] By crowding the metal center, the ligand facilitates the expulsion of the newly formed product. Furthermore, the steric bulk favors the formation of low-coordinate, highly reactive monoligated palladium(0) species (LPd(0)), which are often the active catalysts in oxidative addition.

-

Modulated Electronic Effects: Compared to the purely alkyl PCy₃, the presence of a phenyl group in PCy₂Ph introduces a degree of π-acidity and modulates the ligand's overall electron-donating ability. While still considered an electron-rich phosphine due to the two cyclohexyl groups, the phenyl substituent can participate in back-bonding with the metal center. This electronic fine-tuning can influence the rate of oxidative addition and the stability of intermediates throughout the catalytic cycle.

Application in Suzuki-Miyaura Coupling: Enabling the Formation of Sterically Hindered Biaryls

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis.[6] The reaction's success, particularly with challenging substrates such as sterically hindered aryl halides or unreactive aryl chlorides, is heavily reliant on the choice of ligand. Bulky, electron-rich phosphine ligands like PCy₂Ph are highly effective in these transformations.[7]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

The steric bulk of PCy₂Ph plays a pivotal role in accelerating the key steps of the Suzuki-Miyaura catalytic cycle:

-

Facilitating Oxidative Addition: The ligand's bulk promotes the formation of the coordinatively unsaturated 14-electron L-Pd(0) species, which readily undergoes oxidative addition with the aryl halide.

-

Promoting Reductive Elimination: The significant steric pressure exerted by the two cyclohexyl groups around the Pd(II) intermediate facilitates the final C-C bond-forming reductive elimination step, releasing the biaryl product and regenerating the active Pd(0) catalyst.[8]

Experimental Protocol: Suzuki-Miyaura Coupling of a Hindered Aryl Chloride

This protocol is a representative example and may require optimization for specific substrates.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound (PCy₂Ph)

-

Potassium phosphate tribasic (K₃PO₄), finely ground and dried

-

Sterically hindered aryl chloride (e.g., 2-chloro-1,3-dimethylbenzene)

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (2 mol%), PCy₂Ph (4 mol%), and K₃PO₄ (2.0 equivalents).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the aryl chloride (1.0 equivalent) and the arylboronic acid (1.2 equivalents).

-

Add anhydrous toluene via syringe to achieve a 0.2 M concentration with respect to the aryl chloride.

-

Stir the reaction mixture vigorously at 100 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Application in Buchwald-Hartwig Amination: Forging C-N Bonds with High Efficiency

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a critical transformation in the synthesis of pharmaceuticals and other fine chemicals.[2][9] The development of sterically demanding phosphine ligands has been instrumental in expanding the scope and utility of this reaction.[1]

The steric hindrance of PCy₂Ph is advantageous in the Buchwald-Hartwig amination for reasons similar to its efficacy in the Suzuki-Miyaura coupling. The bulky ligand environment around the palladium center facilitates the crucial reductive elimination of the aryl amine product from the Pd(II) intermediate. This step is often rate-limiting, and accelerating it with a bulky ligand can significantly improve reaction times and yields.

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide

This protocol is a general guideline and should be optimized for the specific substrates being used.

Materials:

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

This compound (PCy₂Ph)

-

Sodium tert-butoxide (NaOtBu)

-

Aryl bromide (e.g., 4-bromotoluene)

-

Amine (e.g., morpholine)

-

Anhydrous dioxane

Procedure:

-

In a glovebox or under an inert atmosphere, charge an oven-dried reaction vial with Pd₂(dba)₃ (1 mol%), PCy₂Ph (2.5 mol%), and NaOtBu (1.4 equivalents).

-

Add the aryl bromide (1.0 equivalent).

-

Seal the vial with a septum cap, remove it from the glovebox, and add the amine (1.2 equivalents) and anhydrous dioxane via syringe.

-

Place the reaction vial in a preheated oil bath at 100 °C and stir vigorously.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired aryl amine.

Synthesis of this compound

While commercially available, PCy₂Ph can be synthesized in the laboratory. A common route involves the reaction of chlorodicyclohexylphosphine with a phenyl Grignard reagent.

Caption: Synthesis of PCy₂Ph via a Grignard reaction.

Experimental Protocol: Synthesis of this compound

This protocol is based on standard procedures for the synthesis of tertiary phosphines and should be performed under a strict inert atmosphere.

Materials:

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous tetrahydrofuran (THF)

-

Chlorodicyclohexylphosphine (Cy₂PCl)

Procedure:

-

Preparation of Phenylmagnesium Bromide:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an inert atmosphere, add magnesium turnings (1.2 equivalents).

-

Add a small amount of anhydrous THF and a crystal of iodine to initiate the reaction.

-

Slowly add a solution of bromobenzene (1.1 equivalents) in anhydrous THF via the dropping funnel. Maintain a gentle reflux by controlling the addition rate.

-

After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Chlorodicyclohexylphosphine:

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Slowly add a solution of chlorodicyclohexylphosphine (1.0 equivalent) in anhydrous THF via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by crystallization or distillation under high vacuum to yield this compound as a white solid.

-

Conclusion

This compound is a powerful and versatile ligand in the arsenal of the modern synthetic chemist. Its significant steric bulk, provided by the two cyclohexyl rings, is the key to its success in promoting challenging cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This steric hindrance facilitates the crucial reductive elimination step and promotes the formation of highly active, low-coordinate catalytic species. The presence of the phenyl group subtly modulates the ligand's electronic properties, providing a fine-tuned balance that enhances its overall performance. For researchers in drug development and materials science, a thorough understanding of the steric and electronic parameters of ligands like PCy₂Ph is paramount for the rational design of efficient and selective catalytic systems.

References

- 1. research.rug.nl [research.rug.nl]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 4. Dicyclohexyl[4-(dimethylamino)phenyl]phosphine selenide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

Role of phosphine ligands in catalysis

An In-Depth Technical Guide to the Role of Phosphine Ligands in Catalysis

Abstract

The strategic selection of phosphine ligands is a cornerstone of modern transition-metal catalysis, profoundly influencing the efficiency, selectivity, and scope of synthetic transformations.[1] These organophosphorus compounds serve as critical ancillary ligands, modulating the steric and electronic environment of the metal center to dictate the outcome of catalytic cycles.[2][3][4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the fundamental principles governing phosphine ligand behavior. We will explore the quantitative measures used to characterize these ligands, survey the major classes of phosphines, and detail their application in seminal cross-coupling and asymmetric reactions, supported by field-proven experimental protocols and mechanistic insights.

The Foundation: Why Phosphine Ligands are Indispensable

Transition metal catalysts, particularly those based on palladium, rhodium, and nickel, are central to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[6][7] However, the metallic center alone is often insufficient to achieve high catalytic activity or selectivity. Phosphine ligands (PR₃) are indispensable "tuning knobs" that control the catalyst's performance.[1]

Their primary roles include:

-

Stabilization: Phosphines stabilize the metal center, preventing aggregation into inactive metallic clusters.

-

Solubilization: They render the metal complex soluble in the reaction medium.[6]

-

Modulation of Reactivity: Most importantly, they directly influence the rates of key elementary steps in a catalytic cycle, such as oxidative addition and reductive elimination.[4][5]

The power of phosphines lies in the synthetic accessibility of a vast library of structures, allowing for the fine-tuning of their properties to meet the demands of a specific chemical transformation.[7]

Quantifying Influence: The Tolman Model

To move from a qualitative understanding to rational catalyst design, a quantitative framework is necessary. In the 1970s, Chadwick A. Tolman introduced a paradigm-shifting model to independently quantify the steric and electronic properties of phosphine ligands.[8][9]

Steric Effects: The Tolman Cone Angle (θ)

The steric bulk of a phosphine ligand is described by its cone angle (θ) , defined as the solid angle that encapsulates the ligand's van der Waals spheres at a standard metal-phosphorus bond distance of 2.28 Å.[8][9][10]

-

Causality: A larger cone angle signifies a bulkier ligand. This steric hindrance can favor lower coordination numbers at the metal center, which is often crucial for creating a vacant site for substrate binding.[10][11] Furthermore, bulky ligands can accelerate the reductive elimination step—the final, product-forming step in many cross-coupling reactions—by creating steric pressure that pushes the coupled fragments apart.[4][5]

Electronic Effects: The Tolman Electronic Parameter (TEP)

The net electron-donating or -withdrawing nature of a phosphine is quantified by the Tolman Electronic Parameter (TEP) . This parameter is determined experimentally by measuring the ν(CO) stretching frequency of a [LNi(CO)₃] complex using infrared (IR) spectroscopy.[2]

-

Causality: A more electron-donating ligand increases the electron density on the metal center. This has a profound effect on the catalytic cycle. For instance, an electron-rich metal center is more readily oxidized, thus accelerating the oxidative addition of substrates like aryl halides.[2][4][5] A lower TEP value (in cm⁻¹) corresponds to a stronger net electron-donating ligand.[2]

The interplay between these two parameters is critical for catalyst optimization, as visualized in the diagram below.

Caption: Relationship between phosphine properties and catalytic steps.

Comparative Data for Common Phosphines

The ability to select a ligand based on quantitative data is essential for rational catalyst design. The table below provides the Tolman parameters for a selection of commonly used phosphine ligands.

| Ligand Precursor | Abbreviation | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (TEP) [cm⁻¹] | Classification |

| Trimethylphosphine | PMe₃ | 118 | 2064.1 | Small, Donating |

| Triethylphosphine | PEt₃ | 132 | 2061.7 | Medium, Donating |

| Tri-tert-butylphosphine | P(t-Bu)₃ | 182 | 2056.1 | Very Bulky, Very Donating |

| Tricyclohexylphosphine | PCy₃ | 170 | 2056.4 | Bulky, Very Donating |

| Triphenylphosphine | PPh₃ | 145 | 2068.9 | Bulky, Less Donating |

| Tri(o-tolyl)phosphine | P(o-tolyl)₃ | 194 | 2066.7 | Very Bulky, Less Donating |

| Phosphine | PH₃ | 87 | 2110.0 | Very Small, Withdrawing |

| Trifluorophosphine | PF₃ | 104 | 2110.8 | Small, Very Withdrawing |

Note: Values are compiled from various sources and may vary slightly depending on the experimental or computational method used.[2][10][12]

Major Classes of Phosphine Ligands and Their Applications

The structural diversity of phosphine ligands is vast. They can be broadly categorized based on their denticity and structural motifs, each offering unique advantages for specific catalytic transformations.

Monodentate Ligands: The Building Blocks

Monodentate phosphines, such as PPh₃, PCy₃, and P(t-Bu)₃, bind to the metal center through a single phosphorus atom.

-

Expert Insight: While triphenylphosphine (PPh₃) was a workhorse in early catalysis, the development of sterically demanding and electron-rich trialkylphosphines like P(t-Bu)₃ was a breakthrough.[4][13] These ligands are particularly effective at promoting the oxidative addition of challenging substrates, such as unactivated aryl chlorides, which are often unreactive with less donating ligands.[4][14] The high steric bulk of P(t-Bu)₃ (θ = 182°) facilitates the formation of highly reactive, low-coordinate L-Pd(0) species, which are crucial for initiating the catalytic cycle.[11]

Bidentate (Chelating) Ligands: Enhanced Stability

Bidentate phosphines contain two phosphorus donors linked by a backbone, allowing them to chelate to the metal center. Examples include DPPF (1,1'-bis(diphenylphosphino)ferrocene) and Xantphos.

-

Expert Insight: The chelate effect provides enhanced thermal stability to the catalytic complex, preventing ligand dissociation that can lead to catalyst decomposition.[11] The "bite angle" of a bidentate ligand—the P-M-P angle—is a critical parameter. Wide bite-angle ligands like Xantphos are often used to promote reductive elimination and can provide access to different reactivity profiles compared to ligands with smaller bite angles.[4] DPPF was instrumental in the development of reliable protocols for the Buchwald-Hartwig amination of primary amines.[15]

Biaryl Phosphine Ligands: The Modern Workhorses

Developed primarily in the labs of Stephen L. Buchwald, dialkylbiaryl phosphine ligands have revolutionized palladium-catalyzed cross-coupling.[16][17] These ligands, often referred to as "Buchwald Ligands," combine a sterically demanding dialkylphosphino group with a biaryl backbone.[16]

-

Common Examples: XPhos, SPhos, RuPhos, and BrettPhos.[16]

-

Expert Insight: The success of these ligands stems from their unique combination of extreme bulk and high electron-donating ability.[16][17][18] This combination allows for unprecedented reactivity, enabling the coupling of highly unreactive aryl chlorides and sulfonates, often at room temperature and with very low catalyst loadings.[17][19] The biaryl backbone also contributes to the stability of the active catalytic species.[16][18] For example, SPhos has demonstrated exceptional performance in Suzuki-Miyaura couplings of hindered substrates.[19]

Phosphines in Action: Key Catalytic Transformations

The choice of phosphine ligand is paramount to the success of many critical C-C and C-heteroatom bond-forming reactions.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

-

Ligand Selection Causality: For challenging substrates like aryl chlorides, a bulky and electron-rich biaryl phosphine ligand like SPhos or XPhos is often required.[19][20] The high electron density facilitates the difficult oxidative addition of the C-Cl bond, while the steric bulk promotes the final reductive elimination step to release the biaryl product.[20]

Palladium-Catalyzed Buchwald-Hartwig Amination

This reaction forms a C-N bond between an aryl halide/sulfonate and an amine. It is a cornerstone of medicinal chemistry for synthesizing aniline derivatives.

-

Ligand Selection Causality: This reaction is highly sensitive to the ligand employed. Early generations of catalysts used ligands like DPPF.[15] However, modern protocols for coupling unactivated aryl chlorides rely heavily on highly active, sterically hindered ligands.[15][21] For instance, XPhos is exceptionally effective for a broad range of amination reactions, while ligands like RuPhos and BrettPhos are often superior for coupling sterically hindered secondary amines or challenging heterocyclic substrates.[16][22] The choice is dictated by the need to balance the rates of oxidative addition and reductive elimination while preventing catalyst decomposition pathways like β-hydride elimination.

| Ligand | Amine Substrate | Aryl Halide | Yield (%) | Reference Insight |

| XPhos | Diphenylamine | Bromobenzene | 96 | Highly versatile for many amine classes.[22] |

| RuPhos | Diphenylamine | Bromobenzene | 96 | Often excels with hindered substrates.[22] |

| SPhos | Aniline | 2-Chlorotoluene | 98 | Excellent for Suzuki, also effective in amination.[20] |

| DPPF | Morpholine | 4-Bromo-toluene | >95 | A classic, reliable bidentate ligand.[15] |

Asymmetric Hydrogenation

Chiral phosphine ligands are essential for enantioselective catalysis, particularly in the asymmetric hydrogenation of prochiral olefins to produce chiral molecules.[23][24]

-

Ligand Selection Causality: In this field, C₂-symmetric chiral bidentate phosphines (e.g., BINAP, DIPAMP) and P-chiral phosphines (e.g., QuinoxP, BenzP) are prevalent.[24][25] The rigid, well-defined chiral environment created by these ligands around the metal center (typically Rhodium or Ruthenium) dictates the facial selectivity of hydrogen addition to the substrate.[26] The ligand's structure creates a chiral pocket that forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer over the other.[23][24] The development of ligands like (S,S)-t-Bu-BisP* has enabled enantioselectivities of up to 99.9% for certain substrates.[24]

Experimental Protocols: A Self-Validating System

The trustworthiness of a catalytic system is established through robust and reproducible experimental design. Below is a generalized workflow for the high-throughput screening of phosphine ligands in a cross-coupling reaction, a common task in process development and drug discovery.

Workflow: High-Throughput Ligand Screening

This protocol is designed to efficiently compare the performance of multiple phosphine ligands for a specific transformation (e.g., Suzuki-Miyaura coupling) in parallel.

Caption: Experimental workflow for high-throughput ligand screening.

Step-by-Step Methodology

Objective: Identify the optimal phosphine ligand for the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid.

-

Preparation of Stock Solutions (In an inert atmosphere glovebox):

-

Palladium Precursor: Prepare a 0.01 M solution of Pd(OAc)₂ in anhydrous toluene.

-

Aryl Halide: Prepare a 0.5 M solution of 4-chlorotoluene in anhydrous toluene.

-

Boronic Acid: Prepare a 0.75 M solution of phenylboronic acid in anhydrous toluene.

-

Base: Prepare a 1.0 M solution of K₃PO₄ in water, or use the solid base directly if anhydrous conditions are strictly required. For this example, we will assume solid base addition.

-

-

Ligand Dosing:

-

Into an array of 24 vials, dispense the individual phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃, PCy₃, PPh₃, DPPF). A typical loading is 0.01 mmol per vial. Use a ligand-to-palladium ratio of 2:1.[20]

-

-

Reagent Addition:

-

To each vial, add 0.5 mL of the palladium precursor stock solution (0.005 mmol Pd).

-

Add 0.5 mL of the aryl halide stock solution (0.25 mmol).

-

Add 0.5 mL of the boronic acid stock solution (0.375 mmol).

-

Add 0.53 g of powdered K₃PO₄ (2.5 mmol) to each vial.

-

Add an additional 1.0 mL of toluene to bring the total volume to ~2.5 mL.

-

-

Reaction Execution:

-

Seal the vials with Teflon-lined caps.

-

Place the vial array onto a pre-heated stirring block at 100 °C.

-

Allow the reactions to stir for a specified time (e.g., 12 hours).[20]

-

-

Workup and Analysis:

-

Cool the reactions to room temperature.

-

Add 2 mL of ethyl acetate and an internal standard (e.g., dodecane).

-

Filter the mixture through a small plug of silica gel to remove the base and catalyst residues.

-

Analyze the filtrate by Gas Chromatography (GC) or LC-MS to determine the product yield by comparing the product peak area to the internal standard peak area.[20]

-

This self-validating system allows for direct, side-by-side comparison of ligand performance under identical conditions, ensuring that any observed differences in yield are directly attributable to the ligand's structure and properties.[27]

Conclusion and Future Outlook

Phosphine ligands are far more than simple spectator molecules; they are integral components of the catalyst that actively steer the course of a chemical reaction. A deep understanding of their steric and electronic properties, quantified by models such as Tolman's, empowers chemists to make rational choices for catalyst design.[2] The evolution from simple triarylphosphines to the sophisticated biaryl phosphine ligands of today has dramatically expanded the horizons of what is possible in synthetic chemistry, particularly in the pharmaceutical industry where the efficient construction of complex molecules is paramount.[16]

Future developments will likely focus on creating even more active and specialized ligands, including water-soluble phosphines for green chemistry applications,[28][29][30] ligands for base metal catalysis to replace precious metals like palladium,[31] and the application of machine learning and data science to predict the optimal ligand for a given transformation, further accelerating the pace of discovery.[7]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI EUROPE N.V. [tcichemicals.com]

- 5. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]

- 6. nbinno.com [nbinno.com]

- 7. gessnergroup.com [gessnergroup.com]

- 8. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 17. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]

- 19. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]

- 20. benchchem.com [benchchem.com]

- 21. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 22. benchchem.com [benchchem.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

- 27. benchchem.com [benchchem.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Synthesis and application of sterically flexible and water-soluble phosphine ligands in palladium catalysis [ir.ua.edu]

- 30. nbinno.com [nbinno.com]

- 31. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

Methodological & Application

Dicyclohexylphenylphosphine (CyPhos): A Comprehensive Guide for Palladium-Catalyzed Cross-Coupling Reactions

Introduction: The Strategic Advantage of Dicyclohexylphenylphosphine in Modern Catalysis

In the landscape of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The transformative power of these reactions, recognized with the 2010 Nobel Prize in Chemistry, is pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The success of these transformations is intrinsically linked to the choice of phosphine ligand, which modulates the stability, activity, and selectivity of the palladium catalyst.

This compound, often referred to as CyPhos, has emerged as a highly effective monodentate ligand in this domain. Its unique structural and electronic properties, characterized by a bulky, electron-rich profile, render it particularly adept at facilitating challenging cross-coupling reactions. This guide provides an in-depth exploration of the application of this compound in key palladium-catalyzed transformations, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The efficacy of phosphine ligands is governed by a delicate balance of steric and electronic factors. Generally, electron-rich ligands enhance the rate of oxidative addition, a crucial step in the catalytic cycle, while steric bulk promotes the final reductive elimination step.[2] this compound, with its two bulky cyclohexyl groups and a phenyl substituent, provides a significant steric presence around the palladium center. This bulkiness is crucial for promoting the reductive elimination of sterically demanding products and for stabilizing the active monoligated palladium(0) species.

Core Applications in Palladium-Catalyzed Cross-Coupling

This compound has demonstrated broad utility across a range of palladium-catalyzed reactions, most notably in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1][3] Its application extends to other important transformations such as Heck and Sonogashira couplings.

The Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision